![molecular formula C22H19F3N6O2 B2508168 N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1115966-98-7](/img/structure/B2508168.png)
N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of a thiazol-2-amine derivative was achieved by reducing a benzylidene precursor with sodium borohydride (NaBH4) . Another compound was synthesized by reacting a thiazol-2-amine with 2,4-dichlorobenzaldehyde . These methods suggest that the synthesis of the compound would also involve stepwise reactions, possibly starting with the formation of the imidazo[1,3,4]thiadiazole core, followed by the addition of the piperazine and phenyl rings.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and molecular geometry . The inclination of substituent phenyl rings to the core structure can significantly affect the molecule's overall shape and, consequently, its biological activity .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of functional groups such as the imidazo[1,3,4]thiadiazole core, which is known to participate in various chemical reactions. The piperazine ring could be involved in nucleophilic substitution reactions, while the presence of tert-butyl and methyl groups could affect the compound's steric profile and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heavy atoms like iodine can influence the density and X-ray diffraction properties . The solubility, melting point, and stability of the compound would be affected by the presence of the tert-butyl group and the overall molecular rigidity. The compound's biological activity, such as antitumor, antimicrobial, and antioxidant potential, is often evaluated through preliminary biological tests, which could involve assays like IC50 determination against cell lines .
Scientific Research Applications
Synthesis and Biological Activities
- A study focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, a structure related to the specified compound, demonstrated significant inhibitory effects on certain bacterial strains and showed potential antiviral activity (Xia, 2015).
Antimicrobial Properties
- Research on 1,2,4-Triazine and Thiadiazoles based derivatives, which are chemically similar, revealed substantial antimicrobial activity against various bacterial strains, indicating potential applications in treating infections (Malik & Patel, 2017).
Chemical Synthesis and Characterization
- A study on bis(1,3,4-thiadiazolo)-1,3,5-triazinium halides provided insights into the synthesis of highly substituted guanidines and bis(azolyl)alkanes, which are structurally related and highlight the complexity of synthesizing such compounds (Wermann, Walther, & Anders, 2002).
Antituberculosis and Antimicrobial Evaluation
- A series of compounds containing the imidazo[2,1-b]thiazole moiety, closely related to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities, as well as antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Crystal Structure and Biological Evaluation
- The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar structure, was performed, and its crystal structure was determined, providing insights into the molecular configuration and potential biological activities (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
5-amino-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O2/c1-12-3-5-14(6-4-12)21-28-17(13(2)33-21)11-31-19(26)18(29-30-31)20(32)27-16-9-7-15(8-10-16)22(23,24)25/h3-10H,11,26H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYFEQVXEUAUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine |
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